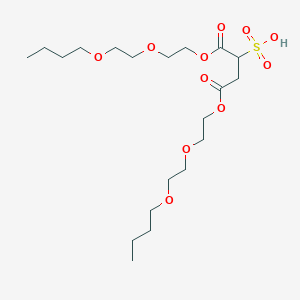
12,15-Dioxo-5,8,11,16,19,22-hexaoxahexacosane-13-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12,15-Dioxo-5,8,11,16,19,22-hexaoxahexacosane-13-sulfonic acid: is a complex organic compound characterized by its unique structure, which includes multiple oxygen atoms and a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12,15-Dioxo-5,8,11,16,19,22-hexaoxahexacosane-13-sulfonic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include oxidation reactions, esterification, and sulfonation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and advanced purification techniques ensures the high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 12,15-Dioxo-5,8,11,16,19,22-hexaoxahexacosane-13-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, 12,15-Dioxo-5,8,11,16,19,22-hexaoxahexacosane-13-sulfonic acid is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: In biological research, this compound is studied for its potential role in cellular processes and its interactions with biomolecules.
Medicine: In medicine, it is investigated for its potential therapeutic applications, including its use as a drug delivery agent or as a component in pharmaceutical formulations.
Industry: In industry, this compound is used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 12,15-Dioxo-5,8,11,16,19,22-hexaoxahexacosane-13-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound may also interact with enzymes and receptors, influencing biological processes at the molecular level.
Comparison with Similar Compounds
Docosahexaenoic acid: An omega-3 fatty acid with a similar structure but different functional groups.
Ursodeoxycholic acid: A bile acid with therapeutic applications.
Prostaglandins: A group of lipid compounds with similar structural features.
Uniqueness: 12,15-Dioxo-5,8,11,16,19,22-hexaoxahexacosane-13-sulfonic acid is unique due to its specific combination of oxygen atoms and a sulfonic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
503475-19-2 |
|---|---|
Molecular Formula |
C20H38O11S |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
1,4-bis[2-(2-butoxyethoxy)ethoxy]-1,4-dioxobutane-2-sulfonic acid |
InChI |
InChI=1S/C20H38O11S/c1-3-5-7-26-9-11-28-13-15-30-19(21)17-18(32(23,24)25)20(22)31-16-14-29-12-10-27-8-6-4-2/h18H,3-17H2,1-2H3,(H,23,24,25) |
InChI Key |
IDKUTAMWJDXUSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCCOC(=O)CC(C(=O)OCCOCCOCCCC)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















